molecular formula C23H17NO2 B339958 N-[4-(2-naphthyloxy)phenyl]benzamide

N-[4-(2-naphthyloxy)phenyl]benzamide

Cat. No.: B339958
M. Wt: 339.4 g/mol
InChI Key: WFWLMANORIEIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-Naphthyloxy)phenyl]benzamide is a chemical compound of interest in medicinal chemistry and chemical biology research, built on a framework combining benzamide and naphthalene scaffolds. The benzamide core is a privileged structure in drug discovery, found in compounds with a range of pharmacological activities . The naphthalene ring system provides a rigid, lipophilic platform that can engage in significant π-π stacking interactions with biological targets, a feature common in many therapeutic agents . This specific structural architecture is similar to that found in known kinase inhibitors; for instance, various N-phenylbenzamide derivatives are key components in several clinically used tyrosine kinase inhibitors, such as imatinib and nilotinib, which are effective in treating cancers like chronic myelogenous leukemia . Research on analogous compounds has demonstrated potential anticancer properties through the induction of apoptosis. Studies on other N-substituted benzamides have shown they can trigger cell death via the mitochondrial pathway, involving cytochrome c release and subsequent caspase-9 activation . Furthermore, related bis(2-aminoimidazolines) based on an N-phenylbenzamide structure have been identified as potent antagonists targeting the androgen receptor's AF2 region, showing promising in vivo efficacy in prostate cancer models . The naphthyloxy moiety incorporated into this molecule is a feature explored in other research compounds, underscoring its relevance in the design of bioactive molecules . This combination of features makes this compound a valuable compound for researchers investigating new therapeutic agents, particularly in oncology and targeted therapy development. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-naphthalen-2-yloxyphenyl)benzamide

InChI

InChI=1S/C23H17NO2/c25-23(18-7-2-1-3-8-18)24-20-11-14-21(15-12-20)26-22-13-10-17-6-4-5-9-19(17)16-22/h1-16H,(H,24,25)

InChI Key

WFWLMANORIEIJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzamide derivatives are highly tunable, with substitutions on the phenyl ring or the amide nitrogen modulating their properties. Below is a comparative analysis of N-[4-(2-naphthyloxy)phenyl]benzamide and analogous compounds:

Compound Name Substituent(s) Key Features Biological Activity/Application Reference
This compound 4-(2-Naphthyloxy)phenyl High lipophilicity, bulky aromatic group Potential anticancer/antimicrobial*
N-[4-(2-Chlorophenoxy)phenyl]benzamide 4-(2-Chlorophenoxy)phenyl Electron-withdrawing Cl group; moderate polarity Not specified
N-{4-[4-(Benzoylamino)phenoxy]phenyl}benzamide 4-(Benzoylamino-phenoxy)phenyl Additional amide group; enhanced hydrogen-bonding capacity Not specified
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 4-Imidazole, 3-Cl, 4-F substituents Heterocyclic imidazole; halogenated phenyl Anticancer (cervical cancer)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide 3-Thiophene, 2-aminocyclopropyl Thiophene for π-π stacking; cyclopropane for conformational restriction Anti-LSD1 activity

Figure 1 : Structural comparison highlights the impact of substituents on molecular properties. The naphthyloxy group in the target compound distinguishes it through enhanced lipophilicity and steric bulk compared to smaller substituents (e.g., Cl, imidazole) .

Physicochemical Properties

  • Spectral Data :
    • IR : Expected carbonyl (C=O) stretch ~1660–1680 cm⁻¹ and NH stretch ~3150–3300 cm⁻¹, consistent with benzamide derivatives .
    • NMR : Aromatic protons from the naphthyl group would appear as multiplets in the δ 7.0–8.5 ppm range, similar to naphthalene-containing compounds .

Challenges and Opportunities

  • Synthetic Complexity : The steric bulk of the naphthyloxy group may hinder reaction efficiency, necessitating optimized conditions (e.g., ultrasound-assisted synthesis) .
  • Bioavailability: High lipophilicity could limit solubility; formulation strategies (e.g., prodrugs, nanoparticles) may be required .

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